Benzaldehyde
Benzaldehyde
Benzaldehyde appears as a clear colorless to yellow liquid with a bitter almond odor. Flash point near 145 °F. More denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. The primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. Used in flavoring and perfume making.
Benzaldehyde is an arenecarbaldehyde that consists of benzene bearing a single formyl substituent; the simplest aromatic aldehyde and parent of the class of benzaldehydes. It has a role as a flavouring agent, a fragrance, an odorant receptor agonist, a plant metabolite, an EC 3.5.5.1 (nitrilase) inhibitor and an EC 3.1.1.3 (triacylglycerol lipase) inhibitor.
Benzaldehyde is a natural product found in Camellia sinensis, Humulus lupulus, and other organisms with data available.
Benzaldehyde is an aromatic aldehyde bearing a single formyl group with an almond odor. Benzaldehyde can be derived from natural sources and is widely used by the chemical industry in the preparation of various aniline dyes, perfumes, flavorings, and pharmaceuticals.
Phenyl methanal is a metabolite found in or produced by Saccharomyces cerevisiae.
Benzaldehyde is an arenecarbaldehyde that consists of benzene bearing a single formyl substituent; the simplest aromatic aldehyde and parent of the class of benzaldehydes. It has a role as a flavouring agent, a fragrance, an odorant receptor agonist, a plant metabolite, an EC 3.5.5.1 (nitrilase) inhibitor and an EC 3.1.1.3 (triacylglycerol lipase) inhibitor.
Benzaldehyde is a natural product found in Camellia sinensis, Humulus lupulus, and other organisms with data available.
Benzaldehyde is an aromatic aldehyde bearing a single formyl group with an almond odor. Benzaldehyde can be derived from natural sources and is widely used by the chemical industry in the preparation of various aniline dyes, perfumes, flavorings, and pharmaceuticals.
Phenyl methanal is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
100-52-7
VCID:
VC20840974
InChI:
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H
SMILES:
C1=CC=C(C=C1)C=O
Molecular Formula:
C7H6O
C7H6O
C6H5CHO
C7H6O
C6H5CHO
Molecular Weight:
106.12 g/mol
Benzaldehyde
CAS No.: 100-52-7
Cat. No.: VC20840974
Molecular Formula: C7H6O
C7H6O
C6H5CHO
Molecular Weight: 106.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Benzaldehyde appears as a clear colorless to yellow liquid with a bitter almond odor. Flash point near 145 °F. More denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. The primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. Used in flavoring and perfume making. Benzaldehyde is an arenecarbaldehyde that consists of benzene bearing a single formyl substituent; the simplest aromatic aldehyde and parent of the class of benzaldehydes. It has a role as a flavouring agent, a fragrance, an odorant receptor agonist, a plant metabolite, an EC 3.5.5.1 (nitrilase) inhibitor and an EC 3.1.1.3 (triacylglycerol lipase) inhibitor. Benzaldehyde is a natural product found in Camellia sinensis, Humulus lupulus, and other organisms with data available. Benzaldehyde is an aromatic aldehyde bearing a single formyl group with an almond odor. Benzaldehyde can be derived from natural sources and is widely used by the chemical industry in the preparation of various aniline dyes, perfumes, flavorings, and pharmaceuticals. Phenyl methanal is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 100-52-7 |
| Molecular Formula | C7H6O C7H6O C6H5CHO |
| Molecular Weight | 106.12 g/mol |
| IUPAC Name | benzaldehyde |
| Standard InChI | InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H |
| Standard InChI Key | HUMNYLRZRPPJDN-UHFFFAOYSA-N |
| Impurities | Usually chlorides. Traces of chlorine compounds may be detectable in benzaldehyde obtained by the hydrolysis of benzal chloride, whereas benzaldehyde obtained by oxidation may contain byproducts formed in the oxidation of toluene. Benzaldehyde can now be produced, by hydrolysis of benzal chloride and by partial oxidation of toluene, to such a high standard of purity that it is suitable for all known applications. Specifications, especially regarding impurities, vary considerably for grades used for dye manufacture from those used in perfumery. Benzal chloride, nitrobenzene, and benzoic acid were detected as impurities in benzaldehyde. |
| SMILES | C1=CC=C(C=C1)C=O |
| Canonical SMILES | C1=CC=C(C=C1)C=O |
| Boiling Point | 354 °F at 760 mmHg (NTP, 1992) 178.7 °C 62.00 to 63.00 °C. @ 10.00 mm Hg 179 °C |
| Colorform | Strongly refractive liquid, becoming yellowish on keeping Colorless or yellowish, strongly refractive volatile oil |
| Flash Point | 148 °F (NTP, 1992) 145 °F, 63 °C (Closed cup) 73.9 °C (Open cup) 63 °C c.c. |
| Melting Point | -15 °F (NTP, 1992) -57.12 °C -26 °C |
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